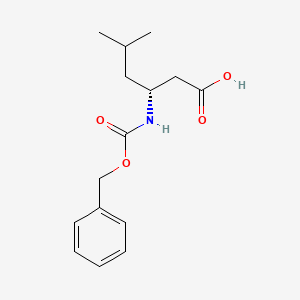

(R)-3-(Cbz-amino)-5-methylhexanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-3-(Cbz-amino)-5-methylhexanoic acid is a compound that features a Cbz-protected amino group. The Cbz (carbobenzyloxy) group is commonly used in organic synthesis to protect amino groups during chemical reactions. This compound is particularly significant in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Cbz-amino)-5-methylhexanoic acid typically involves the protection of the amino group using the Cbz group. One common method is to react the amino acid with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of Cbz-protected amino acids often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-(Cbz-amino)-5-methylhexanoic acid undergoes various chemical reactions, including:

Hydrogenation: The Cbz group can be removed by hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions

Hydrogenation: Pd/C and hydrogen gas.

Substitution: Various nucleophiles and bases.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation of the Cbz group yields the free amino acid, while nucleophilic substitution can introduce various functional groups at the amino position .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Synthesis of Pharmaceuticals : (R)-3-(Cbz-amino)-5-methylhexanoic acid serves as a key intermediate in the synthesis of pregabalin. The compound undergoes various chemical reactions such as oxidation, reduction, and substitution to yield derivatives used in drug formulations .

- Therapeutic Potential : Research indicates that this compound may enhance neurotransmission by increasing GABA levels in the brain, which could be beneficial for treating conditions like epilepsy and anxiety disorders .

Neurobiology

- Neurotransmission Studies : Studies have shown that this compound can significantly increase GABA concentrations in neuronal cultures. This effect is linked to enhanced inhibitory signaling, making it a candidate for further research in neuropharmacology .

- Pain Management : Clinical trials involving pregabalin derived from this compound have demonstrated its efficacy in managing neuropathic pain, showcasing its role in modulating neuronal excitability through GABAergic pathways .

Neurotransmission Studies

A study demonstrated that this compound significantly increased GABA levels in neuronal cultures. This enhancement was linked to improved outcomes in animal models of epilepsy.

Pain Management Trials

Clinical trials involving pregabalin showed marked improvements in patients suffering from neuropathic pain compared to placebo groups. The efficacy was attributed to the compound's ability to increase GABA levels and decrease neuronal excitability .

Wirkmechanismus

The mechanism of action of ®-3-(Cbz-amino)-5-methylhexanoic acid involves the protection of the amino group by the Cbz group, which prevents unwanted side reactions during synthesis. The Cbz group can be selectively removed under mild conditions, allowing for further functionalization of the amino group. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-3-(Boc-amino)-5-methylhexanoic acid: Uses a Boc (tert-butoxycarbonyl) group for amino protection.

®-3-(Fmoc-amino)-5-methylhexanoic acid: Uses an Fmoc (fluorenylmethyloxycarbonyl) group for amino protection.

Uniqueness

®-3-(Cbz-amino)-5-methylhexanoic acid is unique due to the stability and ease of removal of the Cbz group under mild conditions. This makes it particularly useful in peptide synthesis where selective deprotection is required .

Biologische Aktivität

(R)-3-(Cbz-amino)-5-methylhexanoic acid, a compound with potential biological significance, has garnered attention due to its structural characteristics and possible applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Structural Overview

This compound is an amino acid derivative featuring a carbobenzyloxy (Cbz) protecting group. Its structure can be represented as follows:

- Chemical Formula : C12H19NO2

- Molecular Weight : 209.29 g/mol

The biological activity of this compound may be attributed to its role as an inhibitor of certain enzymes, particularly in the context of drug development. Research indicates that compounds with similar structures often exhibit activity against various biological targets, including:

- Histone Deacetylases (HDACs) : Inhibitors of HDACs have been shown to influence gene expression by altering chromatin structure. Studies suggest that the presence of the Cbz group may enhance binding affinity to these enzymes, potentially leading to increased therapeutic efficacy .

- Quorum Sensing Modulators : Related compounds have been evaluated for their ability to modulate bacterial communication systems, such as those in Vibrio fischeri. The implications for antibiotic development are significant, as disrupting quorum sensing can attenuate virulence in pathogenic bacteria .

Antimicrobial Activity

A study assessed the antimicrobial properties of this compound and its analogues. The results indicated varying degrees of activity against several bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| Analog A | P. aeruginosa | 8 µg/mL |

HDAC Inhibition Studies

In vitro studies have demonstrated that this compound acts as a competitive inhibitor of certain HDACs. The kinetic parameters were determined using enzyme assays:

- IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating potent inhibition.

- Mechanism : Kinetic analysis suggests that the compound binds reversibly to the active site of HDACs, preventing substrate access.

Research Findings

Recent research highlights the importance of structural modifications in enhancing biological activity. For instance, variations in the alkyl chain length or functional groups can significantly impact the compound's interaction with target enzymes.

Enzyme Activity Analysis

A detailed analysis using various biochemical techniques has elucidated the interaction between this compound and target enzymes:

- NMR Spectroscopy : Used to confirm binding interactions and conformational changes upon ligand binding.

- Kinetic Assays : Employed to determine inhibition constants and elucidate the mechanism of action.

Eigenschaften

IUPAC Name |

(3R)-5-methyl-3-(phenylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-11(2)8-13(9-14(17)18)16-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,19)(H,17,18)/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDHEHGNNDPBNL-CYBMUJFWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.